1-(Propylamino)propan-2-ol

Beschreibung

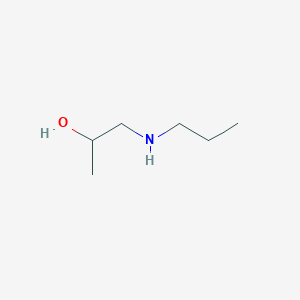

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(propylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-4-7-5-6(2)8/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGILRTUNWCFJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(Propylamino)propan-2-ol

Abstract

1-(Propylamino)propan-2-ol is a bifunctional secondary amino alcohol of significant interest to researchers in organic synthesis and materials science. Its structure, featuring a secondary amine and a chiral secondary alcohol, provides a versatile platform for constructing more complex molecular architectures. This guide offers a comprehensive examination of its chemical identity, physicochemical properties, synthesis, spectroscopic signature, core reactivity, and safety considerations. The content herein is structured to provide not only foundational data but also causal explanations for the compound's behavior, empowering researchers to leverage its properties effectively in their work.

Chemical Identity and Physicochemical Properties

1-(Propylamino)propan-2-ol, a derivative of isopropanolamine, is characterized by an n-propyl group attached to the nitrogen atom. This structural feature distinguishes it from simpler amino alcohols and modulates its chemical properties, such as basicity and lipophilicity. The presence of a stereocenter at the C2 position means the compound exists as a pair of enantiomers, (R)- and (S)-1-(propylamino)propan-2-ol.

Compound Identifiers

Precise identification is critical for regulatory compliance and scientific accuracy. Key identifiers for 1-(Propylamino)propan-2-ol are summarized below.

| Identifier | Value |

| IUPAC Name | 1-(Propylamino)propan-2-ol |

| Synonyms | N-Propylisopropanolamine, 2-Hydroxy-N-propylpropylamine |

| CAS Number | 33535-23-4 |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Canonical SMILES | CCCNCC(C)O |

| InChI Key | BGEASASGABMLSW-UHFFFAOYSA-N |

Physicochemical Data

The physical properties of 1-(Propylamino)propan-2-ol dictate its behavior in various applications, from reaction solvent choice to its performance in formulations. These properties are a direct consequence of its molecular structure: the hydroxyl and amino groups allow for hydrogen bonding, leading to water solubility and a relatively high boiling point, while the propyl and propylene groups contribute to its solubility in organic solvents.

| Property | Value / Description | Significance |

| Appearance | Colorless to pale yellow liquid | Basic quality control parameter. |

| Boiling Point | ~180-190 °C (estimated) | Higher than non-polar analogs due to hydrogen bonding. Suitable for reactions at elevated temperatures. |

| Density | ~0.9 g/cm³ (estimated) | Slightly less dense than water. |

| Solubility | Soluble in water, ethanol, acetone. | The polar -OH and -NH groups confer miscibility with polar solvents. |

| pKa | ~9.5-10.5 (estimated for conjugate acid) | The secondary amine is basic. The electron-donating propyl group slightly increases basicity compared to unsubstituted 1-aminopropan-2-ol. |

| LogP | ~0.5-1.0 (estimated) | Indicates moderate lipophilicity, balancing water and oil solubility. |

Synthesis and Purification

The most direct and industrially relevant synthesis of 1-(Propylamino)propan-2-ol is the nucleophilic ring-opening of propylene oxide with n-propylamine. This reaction is a classic example of epoxide aminolysis.

Synthetic Rationale and Mechanism

The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of n-propylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the absence of a catalyst, the attack preferentially occurs at the less sterically hindered carbon (C1), yielding the desired 1-(propylamino)propan-2-ol as the major product. The use of excess propylamine is a critical experimental choice; it serves not only as a reactant but also as the solvent and helps to minimize the formation of the dialkylated byproduct, bis(2-hydroxypropyl)propylamine.

General Experimental Protocol

-

Reaction Setup: To a stirred, cooled solution of n-propylamine (2.0-3.0 molar equivalents), slowly add propylene oxide (1.0 molar equivalent) dropwise, maintaining the internal temperature below 30-40 °C. The reaction is exothermic and requires careful temperature control.

-

Reaction Execution: After the addition is complete, allow the mixture to stir at room temperature for several hours, then gently heat to 50-60 °C for 2-4 hours to ensure complete consumption of the epoxide.

-

Work-up and Purification: Remove the excess n-propylamine by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure 1-(propylamino)propan-2-ol.

Spectroscopic and Structural Characterization

Unambiguous characterization is essential for confirming the structure and purity of the synthesized compound. The bifunctional nature of 1-(Propylamino)propan-2-ol gives rise to a distinct spectroscopic fingerprint. The following predictions are based on the analysis of its structure and data from closely related analogs like 1-aminopropan-2-ol.[1][2][3]

¹H NMR Spectroscopy (in CDCl₃)

-

~3.8-4.0 ppm (m, 1H): The methine proton (-CH (OH)-) at C2, deshielded by the adjacent hydroxyl group.

-

~2.4-2.7 ppm (m, 4H): The two methylene groups adjacent to the nitrogen (-CH₂ -NH-CH₂ -).

-

~1.4-1.6 ppm (sextet, 2H): The central methylene group of the propyl chain (-CH₂-CH₂ -CH₃).

-

~1.1-1.2 ppm (d, 3H): The methyl group adjacent to the chiral center (-CH(OH)CH₃ ).

-

~0.9 ppm (t, 3H): The terminal methyl group of the propyl chain (-CH₂CH₃ ).

-

Broad singlet (2H): Overlapping signals from the -OH and -NH protons; position is variable and signal can be exchanged with D₂O.

¹³C NMR Spectroscopy (in CDCl₃)

-

~67-69 ppm: C2 carbon, bonded to the hydroxyl group (-C H(OH)-).

-

~55-58 ppm: C1 carbon, bonded to the nitrogen atom (-NH-C H₂-).

-

~50-52 ppm: The methylene carbon of the propyl group bonded to nitrogen (-NH-C H₂-CH₂-).

-

~22-24 ppm: C3 methyl carbon (-CH(OH)C H₃).

-

~21-23 ppm: The central methylene carbon of the propyl group (-CH₂-C H₂-CH₃).

-

~11-12 ppm: The terminal methyl carbon of the propyl group (-C H₃).

IR Spectroscopy

-

3300-3500 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations, characteristic of hydrogen-bonded amino alcohols.

-

2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1100-1150 cm⁻¹: C-O stretching vibration of the secondary alcohol.

-

~1100-1130 cm⁻¹: C-N stretching vibration.

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A peak at m/z = 117 corresponding to the molecular weight. This peak may be weak.

-

Base Peak: The most common fragmentation pathway for amino alcohols is alpha-cleavage. Cleavage of the C1-C2 bond is expected to be highly favorable, resulting in a prominent fragment ion at m/z = 88 ([CH₃CH₂CH₂NHCH₂]⁺). Another significant alpha-cleavage fragment from the other side of the nitrogen would be at m/z = 44 ([CH₂(NH₂)CH₃]⁺) after rearrangement, or more likely, cleavage next to the alcohol gives a fragment at m/z = 45 ([CH(OH)CH₃]⁺).

Chemical Reactivity

The reactivity of 1-(Propylamino)propan-2-ol is dominated by its two functional groups: the secondary amine and the secondary alcohol.[4][5] The interplay between these groups allows for a wide range of chemical transformations.

-

Reactions at the Nitrogen Center: The secondary amine is nucleophilic and basic. It readily undergoes N-alkylation and N-acylation to form tertiary amines and amides, respectively.[6][7] These reactions are fundamental for incorporating the molecule into larger structures.

-

Reactions at the Oxygen Center: The secondary alcohol can be acylated to form esters, etherified, or oxidized under controlled conditions to the corresponding aminoketone, 1-(propylamino)propan-2-one.

-

Bifunctional Reactivity: The proximity of the amino and hydroxyl groups allows for cyclization reactions. For example, reaction with a ketone or aldehyde can form an oxazolidine ring.[8] The 1,2-amino alcohol motif is also susceptible to oxidative cleavage by reagents like sodium periodate (NaIO₄), which breaks the C1-C2 bond.[9]

Applications and Research Significance

While specific, large-scale applications for 1-(Propylamino)propan-2-ol are not widely documented, its structure suggests utility in several areas based on the applications of related N-alkylated amino alcohols.

-

Pharmaceutical Synthesis: As a chiral building block, its enantiomerically pure forms can serve as key intermediates in the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs).

-

Corrosion Inhibitors and Lubricants: Amino alcohols are widely used to neutralize acidic components and form protective films on metal surfaces, making them effective corrosion inhibitors in metalworking fluids and water treatment applications.[5][10]

-

Curing Agents: The active hydrogens on both the amine and alcohol can react with epoxides and isocyanates, suggesting a role as a curing agent or cross-linker in polyurethane and epoxy resin systems.

-

Surfactants and Emulsifiers: Reaction with fatty acids produces amino soaps, which have applications as emulsifying agents in cosmetics and industrial formulations.[11]

Safety and Toxicology

-

GHS Hazard Classification (Anticipated):

-

Skin Corrosion/Irritation (Category 1B/2): Amino alcohols are typically alkaline and can cause skin irritation or severe burns upon prolonged contact.[12]

-

Serious Eye Damage/Irritation (Category 1): Expected to be corrosive to eyes, with a risk of serious damage.

-

Acute Toxicity (Harmful): May be harmful if swallowed or in contact with skin.[14]

-

-

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area or under a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[12]

-

-

Critical Safety Note: Like all secondary amines, 1-(Propylamino)propan-2-ol has the potential to react with nitrosating agents (e.g., nitrites, nitrogen oxides) to form N-nitrosamines, many of which are potent carcinogens. Therefore, it is crucial to avoid its use in formulations containing such agents.

References

-

Bonger, K. M., et al. (2011). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. PMC, NIH. Available at: [Link]

-

PubChem. 1-[(Propan-2-yl)amino]propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-(Prop-1-enylamino)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

-

DrugBank. 1-(2-hydroxypropylamino)propan-2-ol. DrugBank. Available at: [Link]

-

Chandrashekhar, V. G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC, NIH. Available at: [Link]

-

ResearchGate. (2011). Secondary amino alcohols are a new class of cleavable linkers. ResearchGate. Available at: [Link]

-

NIST. 1-Propanol, 2-amino-, (S)-. NIST WebBook. Available at: [Link]

-

CPAChem. (2021). Safety data sheet: 1-Amino-2-propanol. CPAChem. Available at: [Link]

-

ResearchGate. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Available at: [Link]

-

Beilstein Journals. (2015). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2019). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. ResearchGate. Available at: [Link]

-

PrepChem.com. Synthesis of 1-iso-propylamino-3[o-(pyrrol-1-yl)-phenoxy]-2-propanol. PrepChem.com. Available at: [Link]

-

PubMed. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. National Library of Medicine. Available at: [Link]

-

LookChem. Cas 78-96-6, Amino-2-propanol. LookChem. Available at: [Link]

-

NIST. 1-Propanol, 2-amino-2-methyl-. NIST WebBook. Available at: [Link]

-

SpectraBase. 1-Propanol, 2-amino-2-methyl- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

- Google Patents. Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Google Patents.

-

Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. Doc Brown's Chemistry. Available at: [Link]

-

Sciencemadness Discussion Board. (2007). 1-amino-2-propanol. Sciencemadness. Available at: [Link]

-

NIST. 2-Propanol, 1-amino-. NIST WebBook. Available at: [Link]

-

NIST. 2-Propanol, 1-amino-. NIST WebBook. Available at: [Link]

-

SpectraBase. 1-Amino-2-propanol - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

YouTube. (2022). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. YouTube. Available at: [Link]

-

Max-Planck-Gesellschaft. (2022). Green synthesis of propylene oxide directly from propane. MPG.PuRe. Available at: [Link]

-

YouTube. (2023). Mass Spectrometry of Alcohols. YouTube. Available at: [Link]

-

Sciencemadness Discussion Board. (2008). Propylene (oxide) synthesis. Sciencemadness. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of propan-2-amine. Doc Brown's Chemistry. Available at: [Link]

-

PubChem. 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Amino-2-propanol(78-96-6) 1H NMR [m.chemicalbook.com]

- 2. (S)-(+)-1-Amino-2-propanol(2799-17-9) IR Spectrum [chemicalbook.com]

- 3. 2-Propanol, 1-amino- [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Amino-2-propanol CAS#: 78-96-6 [m.chemicalbook.com]

- 11. (S)-(+)-1-Amino-2-propanol CAS#: 2799-17-9 [m.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. cpachem.com [cpachem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 1-(Propylamino)propan-2-ol: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-(Propylamino)propan-2-ol, a chiral amino alcohol with significant potential as a building block in pharmaceutical and chemical synthesis. While specific public data for this exact n-propyl isomer is less prevalent than for its isopropyl counterpart, this document consolidates established chemical principles and data from closely related analogs to offer a robust scientific resource for researchers, chemists, and drug development professionals.

Compound Identification and Structure

1-(Propylamino)propan-2-ol is a secondary amino alcohol. The "propyl" designation refers to the straight-chain n-propyl group attached to the nitrogen atom.

-

IUPAC Name: 1-(Propylamino)propan-2-ol

-

Molecular Formula: C₆H₁₅NO

-

Molecular Weight: 117.19 g/mol

-

CAS Number: While a specific CAS number for the n-propyl isomer is not consistently cited in major databases, the closely related isomer, 1-(Isopropylamino)propan-2-ol, is registered under CAS 41063-31-4.[1] Researchers should verify the specific CAS number with their supplier.

-

Chemical Structure:

The molecule possesses a chiral center at the second carbon (C2) of the propanol backbone, meaning it can exist as two distinct enantiomers: (R)-1-(propylamino)propan-2-ol and (S)-1-(propylamino)propan-2-ol. This chirality is of paramount importance in drug development, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Physicochemical Properties

The following table summarizes the key physicochemical properties. Experimental data for the n-propyl isomer is limited; therefore, values are presented alongside those of the well-documented parent compound, 1-Amino-2-propanol, for comparative purposes.

| Property | 1-(Propylamino)propan-2-ol (Predicted/Analog Data) | 1-Amino-2-propanol (Experimental Data) | Source |

| Appearance | Colorless to pale yellow liquid | Colorless liquid with a slight ammonia-like odor | [2][3] |

| Boiling Point | > 160 °C (Expected) | ~160 °C | [3][4] |

| Melting Point | < 0 °C (Expected) | ~ -2 °C | [3] |

| Density | ~0.9 g/mL (Estimated) | ~0.973 g/mL at 25 °C | [3] |

| Flash Point | ~75-85 °C (Estimated) | ~74 °C (165 °F) | [2] |

| Water Solubility | Soluble | Freely soluble | [4][5] |

| Vapor Pressure | <1 mmHg @ 20°C (Expected) | <1 mmHg @ 20°C | [4] |

Synthesis and Mechanism

The most direct and industrially relevant method for synthesizing 1-(propylamino)propan-2-ol is through the nucleophilic ring-opening of propylene oxide with n-propylamine.[5]

Reaction: CH₃CH(O)CH₂ + CH₃CH₂CH₂NH₂ → CH₃CH(OH)CH₂-NH-CH₂CH₂CH₃ (Propylene Oxide + n-Propylamine → 1-(Propylamino)propan-2-ol)

Causality of Experimental Design: This reaction is typically performed without a catalyst, although mild heating may be required to achieve a reasonable reaction rate. n-Propylamine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. Due to steric hindrance from the methyl group on propylene oxide, the nucleophilic attack preferentially occurs at the less substituted carbon (C1), leading to the desired 1-amino-2-propanol regioisomer as the major product. Using an excess of the amine can help to minimize the formation of the dialkylated byproduct, 1,1'-((propylazanediyl)bis(propane-2,1-diyl))bis(2-propanol).

Experimental Protocol: Synthesis Workflow

This protocol outlines a general laboratory-scale synthesis.

-

Reactor Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with n-propylamine (1.2 equivalents).

-

Reagent Addition: Propylene oxide (1.0 equivalent) is added dropwise to the stirred n-propylamine at room temperature. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, the mixture is heated to 50-60°C and stirred for 4-6 hours until the reaction is complete (monitored by GC or TLC).

-

Workup: The reaction mixture is cooled to room temperature. The excess n-propylamine and any volatile impurities are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure 1-(propylamino)propan-2-ol.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of 1-(propylamino)propan-2-ol.

Analytical Characterization

Confirming the identity and purity of the synthesized product is critical. A combination of chromatographic and spectroscopic techniques is employed.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for separating the volatile amino alcohol from starting materials and byproducts and for confirming its molecular weight. Due to the polar nature of the amine and hydroxyl groups, derivatization is often recommended to improve peak shape and prevent tailing.[6]

-

Sample Preparation (Derivatization):

-

Evaporate 50 µL of the sample to dryness under a stream of nitrogen.

-

Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

-

Cap the vial and heat at 80°C for 1 hour to form the TBDMS derivative.

-

-

GC Conditions:

-

Column: Agilent DB-5ms or similar non-polar column (30 m x 0.25 mm ID x 0.25 µm film).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230°C.

-

-

Data Analysis: The mass spectrum of the derivatized product should show a characteristic fragmentation pattern, including a molecular ion peak (or M-15 peak) corresponding to the silylated derivative.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is used to confirm the presence of key functional groups (O-H, N-H, C-N).

-

Sample Preparation: A small drop of the neat liquid sample is placed between two KBr or NaCl salt plates.

-

Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 600 cm⁻¹.

-

Spectral Interpretation:

-

O-H Stretch: A strong, broad absorption band in the region of 3300-3500 cm⁻¹.[5]

-

N-H Stretch: A single, weaker, and sharper absorption band in the region of 3300-3350 cm⁻¹, characteristic of a secondary amine.[7] This band may be convoluted with the O-H stretch.

-

C-H Stretch: Aliphatic C-H stretching absorptions just below 3000 cm⁻¹.

-

C-N Stretch: An absorption in the 1250–1020 cm⁻¹ region, characteristic of aliphatic amines.[7]

-

Applications in Research and Drug Development

The structural motif of 1-(amino)propan-2-ol is a cornerstone in medicinal chemistry, most notably in the development of beta-blockers.

Role as a Pharmacophore: The 1-(alkylamino)-3-aryloxy-propan-2-ol scaffold is the classic structure for β-adrenergic receptor antagonists (beta-blockers). 1-(Propylamino)propan-2-ol serves as a key chiral precursor for the synthesis of analogs of well-known drugs like Propranolol. By reacting the amino alcohol with a suitable aryl epoxide or aryl glycidyl ether, novel beta-blocker candidates can be synthesized for screening.

Diagram: Role as a Pharmaceutical Precursor

Caption: Synthesis pathway from 1-(propylamino)propan-2-ol to a beta-blocker analog.

Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally similar amino alcohols like 1-amino-2-propanol and 1-(isopropylamino)propan-2-ol.[1] A substance-specific Safety Data Sheet (SDS) must be consulted prior to handling.

-

Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and an apron.[9]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge.[8][9]

-

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

References

-

PubChem. Compound Summary for CID 276926, 1-[(Propan-2-yl)amino]propan-2-ol. Available from: [Link]

-

PubChem. Compound Summary for CID 6610248, 1-Phenoxy-3-(propylamino)-2-propanol. Available from: [Link]

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

PubChem. Compound Summary for CID 104395936, 5-[1-(Propylamino)propan-2-ylamino]pentan-2-ol. Available from: [Link]

-

PubChem. Compound Summary for CID 458691, 1-(Phenylamino)propan-2-ol. Available from: [Link]

-

Wikipedia. 1-Aminopropan-2-ol. Available from: [Link]

-

FDA Global Substance Registration System. 1-(METHYL(PROPYL)AMINO)PROPAN-2-OL. Available from: [Link]

-

PubChem. Compound Summary for CID 4, 1-Amino-2-propanol. Available from: [Link]

-

PubChem. Compound Summary for CID 13949661, 1-Isopropyl-amino-2-propanol. Available from: [Link]

-

Scribd. (S) (+) 2 Amino 1 Propanol Safety Data Sheet. Available from: [Link]

- Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.

-

Suzhou Senfeida Chemical Co., Ltd. 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol Product Page. Available from: [Link]

-

ScienceMadness Discussion Board. 1-amino-2-propanol Synthesis. Available from: [Link]

-

Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]

Sources

- 1. 1-[(Propan-2-yl)amino]propan-2-ol | C6H15NO | CID 276926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amino-2-propanol | 78-96-6 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 6. 2-Propanol, 1-amino- (CAS 78-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 5-[1-(Propylamino)propan-2-ylamino]pentan-2-ol | C11H26N2O | CID 104395936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Synthesis of "1-(Propylamino)propan-2-ol"

An In-Depth Technical Guide to the Synthesis of 1-(Propylamino)propan-2-ol

Abstract

1-(Propylamino)propan-2-ol is a secondary amino alcohol belonging to the class of β-amino alcohols. This structural motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and serving as a critical chiral auxiliary in asymmetric synthesis.[1][2] Its most notable application is as a key building block for various β-adrenergic blocking agents (β-blockers), which are indispensable in the management of cardiovascular diseases such as hypertension and cardiac arrhythmias.[3] This guide provides a comprehensive overview of the principal synthetic routes to 1-(Propylamino)propan-2-ol, focusing on the underlying chemical principles, detailed experimental protocols, and analytical validation. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Strategic Approaches to Synthesis

The synthesis of 1-(Propylamino)propan-2-ol can be approached through several established methodologies. The selection of a specific route is often dictated by factors such as the availability of starting materials, desired scale, cost-effectiveness, and stereochemical requirements. The two most industrially relevant and chemically robust strategies are:

-

Nucleophilic Ring-Opening of Propylene Oxide: This is the most direct and atom-economical approach, involving the reaction of n-propylamine with propylene oxide. The reaction's regioselectivity is a critical parameter that must be controlled.

-

Reductive Amination of a Propanone Derivative: This method involves the condensation of n-propylamine with a suitable three-carbon carbonyl compound, such as 1-hydroxyacetone, to form an imine intermediate, which is subsequently reduced to the target amine.[4]

This guide will delve into the mechanistic details and practical execution of both pathways.

Methodology I: Aminolysis of Propylene Oxide

The reaction between an amine and an epoxide is a classic and highly efficient method for preparing β-amino alcohols.[5] This pathway capitalizes on the high reactivity of the strained epoxide ring towards nucleophilic attack.

Mechanistic Rationale and Regioselectivity

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of n-propylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the propylene oxide ring. This leads to the opening of the ring and the formation of an alkoxide intermediate, which is then protonated (typically by another amine molecule or during aqueous work-up) to yield the final amino alcohol.

A key consideration is regioselectivity . Propylene oxide is an unsymmetrical epoxide. Under neutral or basic conditions, the nucleophilic attack from the amine preferentially occurs at the sterically less hindered carbon atom (the terminal C1 carbon).[2] This regioselectivity ensures that 1-(propylamino)propan-2-ol is the major product, rather than the isomeric 2-(propylamino)propan-1-ol.

Detailed Experimental Protocol

This protocol describes a solvent-free synthesis, which is environmentally favorable and simplifies product isolation.[6]

Materials:

-

Propylene oxide (C₃H₆O, FW: 58.08 g/mol )

-

n-Propylamine (C₃H₉N, FW: 59.11 g/mol )

-

Deionized water

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a pressure-rated stainless-steel autoclave equipped with a magnetic stirrer, thermometer, and pressure gauge, add n-propylamine (e.g., 591 g, 10.0 mol). A significant molar excess of the amine is used to minimize the formation of di- and tri-alkylation byproducts and to act as a solvent.[7]

-

Reagent Addition: Cool the autoclave to 0-5 °C using an ice bath. Slowly add propylene oxide (e.g., 58.1 g, 1.0 mol) to the stirred amine. The addition should be controlled to maintain the internal temperature below 10 °C.

-

Reaction: Seal the autoclave and slowly heat the mixture to 80-90 °C. The pressure will rise due to the vapor pressure of the reactants. Maintain this temperature for 4-6 hours, with continuous stirring. Monitor the reaction progress by GC analysis of aliquots.

-

Work-up: After the reaction is complete (consumption of propylene oxide), cool the autoclave to room temperature. Vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.

-

Purification: Remove the excess n-propylamine by distillation at atmospheric pressure (b.p. of n-propylamine is ~48 °C). The crude 1-(propylamino)propan-2-ol is then purified by vacuum distillation. Collect the fraction boiling at approximately 80-85 °C / 20 mmHg.

-

Drying: Dry the purified product over anhydrous sodium sulfate, filter, and store under a nitrogen atmosphere.

Methodology II: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.[8]

Mechanistic Rationale

The synthesis of 1-(propylamino)propan-2-ol via this route starts with 1-hydroxyacetone.

-

Imine Formation: n-Propylamine adds to the carbonyl group of 1-hydroxyacetone to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form a Schiff base (imine).[4]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the C-N single bond of the final product. A key requirement is that the reducing agent must be mild enough not to reduce the starting ketone but potent enough to reduce the imine intermediate.[8] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[8]

Detailed Experimental Protocol

Materials:

-

1-Hydroxyacetone (C₃H₆O₂, FW: 74.08 g/mol )

-

n-Propylamine (C₃H₉N, FW: 59.11 g/mol )

-

Sodium cyanoborohydride (NaBH₃CN, FW: 62.84 g/mol )

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-hydroxyacetone (e.g., 7.41 g, 0.1 mol) and n-propylamine (e.g., 6.50 g, 0.11 mol) in 150 mL of methanol.

-

pH Adjustment: Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid. An optimal pH is crucial for imine formation.[9]

-

Reduction: Add sodium cyanoborohydride (e.g., 5.65 g, 0.09 mol) portion-wise to the solution over 30 minutes, ensuring the temperature remains below 30 °C.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: To the aqueous residue, add saturated sodium bicarbonate solution until the pH is >9. Extract the product with diethyl ether (3 x 100 mL).

-

Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation as described in Methodology I.

Purification and Analytical Characterization

Independent of the synthetic route, the final product must be rigorously purified and its identity confirmed.

Purification

-

Vacuum Distillation: This is the most common method for purifying liquid amino alcohols of this molecular weight. It effectively separates the product from non-volatile impurities and any high-boiling side products.[10]

Analytical Data

The structural identity and purity of 1-(propylamino)propan-2-ol are confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

δ ~3.80 ppm (m, 1H): Methine proton (-CH -OH).

-

δ ~2.5-2.7 ppm (m, 3H): Methylene protons adjacent to nitrogen (-CH₂ -NH-) and the methine proton of the propyl group (-NH-CH₂ -).

-

δ ~2.4 ppm (dd, 1H): One of the diastereotopic protons of the -NH-CH₂ -CH(OH) group.

-

δ ~1.45 ppm (sextet, 2H): Methylene protons of the propyl group (-CH₂-CH₂ -CH₃).

-

δ ~1.10 ppm (d, 3H): Methyl protons adjacent to the hydroxyl-bearing carbon (-CH(OH)-CH₃ ).

-

δ ~0.90 ppm (t, 3H): Terminal methyl protons of the propyl group (-CH₂-CH₂-CH₃ ).

-

Note: The N-H and O-H proton signals are typically broad and may appear over a wide range.

-

-

¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

-

δ ~67.5 ppm: -C H(OH)

-

δ ~57.0 ppm: -NH-C H₂-CH(OH)

-

δ ~51.5 ppm: -NH-C H₂-CH₂-

-

δ ~23.0 ppm: -CH₂-C H₂-CH₃

-

δ ~20.5 ppm: -CH(OH)-C H₃

-

δ ~11.5 ppm: -CH₂-CH₂-C H₃

-

-

Infrared (IR) Spectroscopy (Neat, cm⁻¹):

-

3300-3400 (broad): O-H and N-H stretching vibrations.

-

2850-2960: C-H stretching of alkyl groups.

-

1120: C-O stretching of the secondary alcohol.

-

1100: C-N stretching.

-

-

Mass Spectrometry (EI):

-

m/z 117: Molecular ion [M]⁺.

-

m/z 102: [M - CH₃]⁺

-

m/z 72: [CH₂(OH)CH=NHCH₂CH₂CH₃]⁺ (fragmentation)

-

m/z 44: [CH₃CH=NH₂]⁺ (base peak)

-

Comparative Analysis of Synthetic Routes

The choice between the two primary synthetic routes involves a trade-off between several factors.

| Feature | Methodology I: Epoxide Ring-Opening | Methodology II: Reductive Amination |

| Atom Economy | Excellent; all atoms from both reactants are incorporated into the product. | Moderate; involves the use of a hydride reagent and generates salt byproducts. |

| Starting Materials | Propylene oxide (petrochemical, toxic), n-Propylamine.[11] | 1-Hydroxyacetone (can be bio-derived), n-Propylamine. |

| Regioselectivity | High selectivity for the desired isomer under neutral/basic conditions. | Inherently selective; the C-N bond is formed specifically at the carbonyl carbon. |

| Reaction Conditions | Elevated temperature and pressure may be required. | Typically performed at room temperature and atmospheric pressure. |

| Reagent Toxicity | Propylene oxide is a known carcinogen and requires careful handling.[11] | Sodium cyanoborohydride is toxic and generates cyanide upon acidification. NaBH(OAc)₃ is a safer alternative.[8] |

| Scalability | Well-established for large-scale industrial production. | More suited for lab-scale and fine chemical synthesis; can be scaled with care. |

General Experimental Workflow and Safety

A robust workflow is essential for the safe and efficient synthesis of the target compound.

Safety Precautions:

-

Propylene Oxide: Is extremely flammable, toxic, and a suspected carcinogen.[11] All manipulations should be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

n-Propylamine: Is a flammable and corrosive liquid. Avoid inhalation of vapors.

-

Pressure Reactions: When using an autoclave, ensure it is properly rated for the expected temperature and pressure and follow all manufacturer safety guidelines.

Conclusion

The synthesis of 1-(propylamino)propan-2-ol is most directly and efficiently achieved through the nucleophilic ring-opening of propylene oxide with n-propylamine. This method is highly atom-economical and scalable, making it the preferred industrial route. The reductive amination of 1-hydroxyacetone offers a valuable alternative, particularly for smaller-scale syntheses where the handling of pressurized equipment or highly toxic epoxides is less desirable. For any application in drug development, rigorous purification by vacuum distillation and comprehensive characterization via NMR, IR, and MS are mandatory to ensure the compound's identity, purity, and suitability for further use.

References

-

Jadhav, G. N., et al. (2010). Synthesis of β-Amino Alcohols from Terminal Epoxy Fatty Acid Methyl Ester. Industrial & Engineering Chemistry Research, 49(19), 9066–9073. Available at: [Link]

- De Montmollin, G., & Spielberger, G. (1981). Propylene oxide reaction products. U.S. Patent No. 4,268,686.

-

Wikipedia. (2024). Propylene oxide. Wikimedia Foundation. Available at: [Link]

-

Khan, A. A., et al. (2009). Synthesis of β-Amino Alcohols from Methyl Epoxy Stearate. Journal of Agricultural and Food Chemistry, 57(15), 6867–6872. Available at: [Link]

-

Kamble, R. D., et al. (2013). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Chemistry of Advanced Materials, 2(1), 1-10. Available at: [Link]

-

Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Inorganic Chemistry, 2(2). Available at: [Link]

- Studer, M., et al. (2012). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. U.S. Patent No. 8,344,182 B2.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-amino alcohols by amination (alkylation). Available at: [Link]

-

Wikipedia. (2024). Reductive amination. Wikimedia Foundation. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Müller, P., et al. (2019). Conversion of propylene oxide in the reaction with octylamine. ResearchGate. Available at: [Link]

-

ScienceMadness Discussion Board. (2007). 1-amino-2-propanol. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[(Propan-2-yl)amino]propan-2-ol. PubChem Compound Database. Available at: [Link]

-

Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

-

LookChem. (n.d.). Purification of 1-Propanol. Chempedia. Available at: [Link]

- Farmitalia Carlo Erba. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. WIPO Patent No. WO2001058848A1.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rroij.com [rroij.com]

- 3. growingscience.com [growingscience.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Purification of 1-Propanol - Chempedia - LookChem [lookchem.com]

- 11. Propylene oxide - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to 1-(Propylamino)propan-2-ol: In-Depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-(Propylamino)propan-2-ol. As a member of the amino alcohol class of compounds, which are pivotal in the synthesis of many pharmaceuticals and fine chemicals, a thorough understanding of its spectroscopic signature is essential for researchers, scientists, and professionals in drug development for unambiguous identification, purity assessment, and quality control. This document synthesizes predicted data based on the known spectroscopic behavior of analogous compounds and fundamental principles of NMR, IR, and Mass Spectrometry.

Introduction to 1-(Propylamino)propan-2-ol and its Spectroscopic Characterization

1-(Propylamino)propan-2-ol is a secondary amino alcohol. The molecule possesses a chiral center at the carbon bearing the hydroxyl group, making its stereochemistry a critical aspect of its function in many applications. Spectroscopic techniques are indispensable for confirming the molecular structure and purity of such compounds. This guide will delve into the predicted proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra, the characteristic vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(Propylamino)propan-2-ol, both ¹H and ¹³C NMR are crucial for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The presence of the electron-withdrawing nitrogen and oxygen atoms significantly influences the chemical shifts of nearby protons, moving them downfield.

Predicted ¹H NMR Data for 1-(Propylamino)propan-2-ol

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration |

| -CH(OH)- | ~3.8 - 4.0 | Multiplet | 1H |

| -CH₂-N- | ~2.5 - 2.7 | Multiplet | 2H |

| -N-CH₂-CH₂-CH₃ | ~2.4 - 2.6 | Triplet | 2H |

| -CH-NH- | Broad singlet | 1H | |

| -CH(OH)- | Broad singlet | 1H | |

| -N-CH₂-CH₂-CH₃ | ~1.4 - 1.6 | Sextet | 2H |

| -CH(OH)-CH₃ | ~1.1 - 1.2 | Doublet | 3H |

| -N-CH₂-CH₂-CH₃ | ~0.8 - 0.9 | Triplet | 3H |

Causality Behind Predicted Shifts: The methine proton attached to the carbon with the hydroxyl group is expected to be the most downfield aliphatic proton due to the strong deshielding effect of the oxygen atom. The protons on the carbons adjacent to the nitrogen atom are also shifted downfield. The N-H and O-H protons are expected to be broad signals and their chemical shifts can vary with concentration and solvent. The addition of D₂O would cause the N-H and O-H signals to disappear, confirming their assignment.[1]

Experimental Protocol for ¹H NMR Spectroscopy [2]

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(Propylamino)propan-2-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The spectral width should typically be set from 0 to 12 ppm.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum should be phased, baseline-corrected, and referenced to the TMS signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Predicted ¹³C NMR Data for 1-(Propylamino)propan-2-ol

| Carbon | Predicted Chemical Shift (δ) ppm |

| -CH(OH)- | ~65 - 70 |

| -CH₂-N- | ~55 - 60 |

| -N-CH₂-CH₂-CH₃ | ~50 - 55 |

| -N-CH₂-CH₂-CH₃ | ~22 - 26 |

| -CH(OH)-CH₃ | ~20 - 24 |

| -N-CH₂-CH₂-CH₃ | ~11 - 13 |

Rationale for Predicted Shifts: The carbon atom bonded to the hydroxyl group is expected to have the largest chemical shift among the aliphatic carbons due to the electronegativity of oxygen. The carbons bonded to the nitrogen atom will also be significantly deshielded. The chemical shifts of the propyl group carbons will decrease as their distance from the nitrogen atom increases.[3]

Experimental Protocol for ¹³C NMR Spectroscopy [2]

-

Sample Preparation: A slightly more concentrated sample than that used for ¹H NMR is often beneficial (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should cover the expected range for carbon resonances (typically 0-220 ppm).

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased, baseline-corrected, and referenced.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Predicted IR Absorption Bands for 1-(Propylamino)propan-2-ol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 | Broad |

| N-H stretch | 3300 - 3500 | Sharp, medium intensity (weaker than O-H) |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong, sharp |

| N-H bend | 1550 - 1650 | Medium |

| C-O stretch | 1050 - 1150 | Strong |

| C-N stretch | 1020 - 1250 | Medium to weak |

Interpretation of Key Bands: The IR spectrum will be characterized by a broad O-H stretching band due to hydrogen bonding.[4] A key feature for this secondary amine will be a single, sharp N-H stretching band, which is typically less intense than the O-H band.[1][5][6] This contrasts with primary amines, which show two N-H stretching bands.[5][6] The presence of strong C-H stretching bands confirms the aliphatic nature of the molecule.

Experimental Protocol for IR Spectroscopy (ATR Method) [2]

-

Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the liquid 1-(Propylamino)propan-2-ol sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is usually presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound and can reveal structural details through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Fragmentation for 1-(Propylamino)propan-2-ol

The molecular weight of 1-(Propylamino)propan-2-ol (C₆H₁₅NO) is 117.19 g/mol . The molecular ion peak (M⁺) is expected at m/z = 117. As an odd-electron species containing one nitrogen atom, it will have an odd nominal mass, consistent with the Nitrogen Rule.[7]

The major fragmentation pathway for amino alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen).[7][8]

Key Predicted Fragment Ions:

-

m/z = 44: This is a very common fragment for amino alcohols and results from the cleavage of the C-C bond between the carbon bearing the amino group and the carbon bearing the hydroxyl group.

-

m/z = 72: This fragment arises from the loss of the propyl group from the nitrogen atom.

-

m/z = 86: This fragment results from the loss of a methyl group from the propanol backbone.

Caption: Predicted major fragmentation pathways for 1-(Propylamino)propan-2-ol.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 1-(Propylamino)propan-2-ol in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions, which can be used to confirm the structure of the molecule.

Conclusion

The spectroscopic characterization of 1-(Propylamino)propan-2-ol relies on a combination of NMR, IR, and MS techniques. The predicted data presented in this guide provide a robust framework for the identification and purity assessment of this important amino alcohol. The key distinguishing features include the specific chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, the presence of a single N-H stretch in the IR spectrum, and the characteristic alpha-cleavage fragmentation pattern in the mass spectrum. This comprehensive spectroscopic profile is an invaluable tool for researchers and professionals in the chemical and pharmaceutical industries.

References

-

Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

SpectraBase. N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of propylamine analysis of chemical shifts ppm. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. [Link]

-

Tang, X., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291. [Link]

-

ResearchGate. (2017). Direct N-alkylation of unprotected amino acids with alcohols. [Link]

-

PubChem. 1-[(Propan-2-yl)amino]propan-2-ol. [Link]

-

PubMed. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

-

PubChem. 1-Phenoxy-3-(propylamino)-2-propanol. [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

-

NIST WebBook. 1-Propanol, 2-amino-, (S)-. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Filo. (2025, January 1). Predict the { } ^ { 1 } \mathrm { H } NMR spectra of 1-propanol, prop.... [Link]

-

NIST WebBook. 2-Propanol, 1-amino-. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chad's Prep. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines. [Link]

-

SpectraBase. 1-Propanol, 2-amino-2-methyl-. [Link]

-

YouTube. (2022, December 21). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NIH. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chegg. (2025, October 21). Predict the NMR spectrum of propan-2-ol.... [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Safe Handling of 1-(Propylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Propylamino)propan-2-ol is a substituted amino alcohol with potential applications in pharmaceutical synthesis and as a building block in the development of novel chemical entities. Its structure, featuring both a secondary amine and a secondary alcohol functional group, dictates its chemical reactivity and its toxicological profile. As with any research chemical where comprehensive toxicological data may not be fully established, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount. This guide provides an in-depth analysis of the known and anticipated hazards of 1-(Propylamino)propan-2-ol and offers a framework for its safe handling, storage, and disposal, drawing upon data from structurally similar compounds to ensure a conservative and proactive approach to safety.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical's identity and physical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| IUPAC Name | 1-(Propylamino)propan-2-ol | - |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Appearance | Likely a colorless liquid | Inferred from similar compounds[2] |

| Odor | Slight ammonia-like or fishy odor | Inferred from similar compounds[2] |

| Solubility | Expected to be soluble in water and organic solvents | Inferred from similar amino alcohols |

Note: Specific experimental data for 1-(Propylamino)propan-2-ol is limited. Properties are inferred from structurally related compounds such as 1-amino-2-propanol and 1-[(propan-2-yl)amino]propan-2-ol. A substance-specific analysis should be conducted upon receipt of the material.

Hazard Identification and GHS Classification

Anticipated GHS Classification:

Based on the GHS classification of the isomeric compound 1-[(Propan-2-yl)amino]propan-2-ol [1] and the related compound 1-Amino-2-propanol , the following hazards should be anticipated for 1-(Propylamino)propan-2-ol:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][3]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3][4]

-

Acute Toxicity (Dermal): Category 4 - Harmful in contact with skin.

-

Flammable Liquids: Category 4 - Combustible liquid.[1]

-

Hazardous to the Aquatic Environment (Acute Hazard): Category 3 - Harmful to aquatic life.

Hazard Pictograms:

Hazard Statements:

-

H312: Harmful in contact with skin.

-

H227: Combustible liquid.[1]

-

H402: Harmful to aquatic life.

Precautionary Statements:

-

Prevention (P260, P264, P273, P280): Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

Response (P301+P330+P331, P303+P361+P353, P305+P351+P338, P310): IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]

-

Storage (P405): Store locked up.[3]

-

Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Profile: An Evidence-Based Assessment

Direct toxicological data for 1-(Propylamino)propan-2-ol is scarce. Therefore, this assessment relies on data from the closely related compound 1-Amino-2-propanol. The primary difference is the substitution of a hydrogen atom on the amine with a propyl group, which may influence its lipophilicity and, consequently, its absorption and metabolic profile. However, the fundamental toxicological properties are expected to be similar.

-

Acute Toxicity:

-

Oral: The oral LD50 for 1-Amino-2-propanol in rats is reported as 2813 mg/kg. This suggests moderate acute toxicity if ingested. Accidental ingestion may cause chemical burns to the gastrointestinal tract.[4]

-

Dermal: The dermal LD50 for 1-Amino-2-propanol in rabbits is 1851 mg/kg, indicating that it is harmful upon skin contact.[5] Systemic effects following absorption are possible.[4]

-

Inhalation: While specific data is limited, vapors of amino alcohols can be irritating to the respiratory tract.[5] Inhalation of high concentrations may cause respiratory irritation and potentially systemic effects.

-

-

Skin and Eye Irritation: Based on data for analogous compounds, 1-(Propylamino)propan-2-ol is presumed to be corrosive to the skin and eyes.[4][5] Contact can cause severe burns, and in the case of eye contact, irreversible damage.[4]

-

Chronic Toxicity: Repeated or prolonged contact may cause dermatitis. There is no data to suggest carcinogenicity, mutagenicity, or reproductive toxicity for 1-Amino-2-propanol. However, under certain conditions, secondary amines can react with nitrosating agents to form nitrosamines, some of which are potent carcinogens. This potential should be considered in experimental design and handling procedures.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering and administrative controls, with PPE as the final barrier.

The Hierarchy of Controls

Caption: Hierarchy of controls for managing chemical exposure.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Tightly fitting chemical splash goggles and a face shield are mandatory.[5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for integrity before each use and change them frequently.

-

Protective Clothing: A chemically resistant lab coat, long pants, and closed-toe shoes are required. For tasks with a high risk of splashing, a chemical-resistant apron or coveralls should be used.[5]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

-

Safe Handling and Storage Procedures

Handling

-

Avoid all personal contact, including inhalation of vapors.[4]

-

Use non-sparking tools and equipment, as the substance is a combustible liquid.[5]

-

Ground all equipment to prevent the build-up of static electricity.

-

Work in a well-ventilated area, preferably a chemical fume hood.[5]

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[4]

-

Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed, properly labeled container.[5]

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4]

-

Store separately from incompatible materials, particularly strong acids and oxidizers.[4]

-

The storage area should be secured and accessible only to authorized personnel.[3]

-

Avoid using containers made of aluminum, copper, or their alloys, as amino alcohols can be corrosive to these materials.[4]

Emergency Procedures

Accidental Release Measures

Caption: Workflow for responding to a chemical spill.

-

Evacuate: Immediately evacuate the spill area and alert nearby personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control Ignition Sources: Remove all sources of ignition.[7]

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[7] Do not use combustible materials like sawdust.

-

Collection: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services immediately.

First Aid Measures

Caption: First aid decision tree for different exposure routes.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it can be done easily. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The substance is a combustible liquid.[1] Vapors may form explosive mixtures with air. Combustion may produce toxic gases, including carbon monoxide and oxides of nitrogen.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials containing 1-(Propylamino)propan-2-ol must be treated as hazardous waste.

-

Procedure: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[3] Do not dispose of it in the sanitary sewer system.

-

Contaminated Packaging: Empty containers may retain product residue and should be disposed of as hazardous waste.

Conclusion

While comprehensive safety data for 1-(Propylamino)propan-2-ol is not yet fully available, a conservative approach based on its chemical structure and data from analogous compounds reveals significant potential hazards, primarily its corrosive nature and moderate acute toxicity. For researchers and professionals in drug development, adherence to the stringent safety protocols outlined in this guide is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established safe handling procedures, the risks associated with this compound can be effectively managed, ensuring a safe laboratory environment for innovation and discovery. A substance-specific risk assessment should always be performed before commencing any new experimental work.

References

-

Capot Chemical. (2016, February 5). MSDS of 1-(Isopropylamino)-3-phenoxypropan-2-ol. Retrieved from [Link]

-

Chemsrc. (2025, August 20). (2R)-1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). 1-AMINO-2-PROPANOL. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, September 12). 2-Propanol, 1-amino-: Human health tier II assessment. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: S(+)-2-Amino-1-propanol. Retrieved from [Link]

-

CPAchem. (n.d.). Safety data sheet: 1-Amino-2-propanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, March 22). 1-Propanol: Human health tier II assessment. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved from [Link]

-

Vujasinović, M., Kočar, M., & Kramer, K. (2017). Poisoning with 1-propanol and 2-propanol. Human & Experimental Toxicology, 36(8), 879–883. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(Propan-2-yl)amino]propan-2-ol. Retrieved from [Link]

-

PubMed. (2017). Poisoning with 1-propanol and 2-propanol. Retrieved from [Link]

-

International Programme on Chemical Safety (IPCS). (1990). Propanol, 1- (EHC 102, 1990). Retrieved from [Link]

Sources

- 1. 1-[(Propan-2-yl)amino]propan-2-ol | C6H15NO | CID 276926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-AMINO-2-PROPANOL | Occupational Safety and Health Administration [osha.gov]

- 3. echemi.com [echemi.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-AMINO-2-METHYL-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

"1-(Propylamino)propan-2-ol" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(Propylamino)propan-2-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 1-(Propylamino)propan-2-ol in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to ascertain its solubility profile. We delve into the molecular characteristics of 1-(Propylamino)propan-2-ol that govern its solubility, present a detailed experimental workflow for solubility determination, and discuss the critical role of solvent selection in pharmaceutical development and chemical synthesis.

Introduction: The Significance of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property of paramount importance in the pharmaceutical and chemical industries. For a compound like 1-(Propylamino)propan-2-ol, an amino alcohol with potential applications in drug synthesis and as a chemical intermediate, understanding its solubility is crucial for:

-

Reaction Kinetics and Purity: Ensuring that reactants are in the same phase is critical for optimal reaction rates and minimizing side-product formation.

-

Formulation Development: In drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvents dictates its bioavailability and the feasibility of different dosage forms.

-

Purification Processes: Techniques such as crystallization and chromatography are heavily reliant on the differential solubility of a compound and its impurities in various solvent systems.

-

Safety and Handling: Knowledge of solubility is essential for developing safe handling procedures and for cleaning and waste disposal protocols.

Molecular Structure and Predicted Solubility Behavior of 1-(Propylamino)propan-2-ol

The solubility of 1-(Propylamino)propan-2-ol is dictated by its molecular structure, which features both polar and non-polar characteristics.

-

Polar Moieties: The presence of a secondary amine (-NH-) and a hydroxyl (-OH) group allows for hydrogen bonding with polar solvents. These groups can act as both hydrogen bond donors and acceptors. The nitrogen atom's lone pair of electrons also contributes to its basicity, allowing it to be protonated in acidic conditions to form a more soluble salt.[1]

-

Non-Polar Moieties: The propyl group (-CH₂CH₂CH₃) and the propane backbone are non-polar hydrocarbon components. These regions of the molecule will interact favorably with non-polar solvents through van der Waals forces.

Based on these features, we can predict the following general solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like water, ethanol, methanol, and isopropanol are expected to be good solvents for 1-(Propylamino)propan-2-ol due to their ability to engage in hydrogen bonding.[2][3]

-

Moderate Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should also be effective solvents, primarily acting as hydrogen bond acceptors.

-

Lower Solubility in Non-Polar Solvents: Non-polar solvents like hexane and toluene are expected to be poorer solvents, as they cannot participate in hydrogen bonding with the amine and hydroxyl groups. However, the non-polar alkyl chains of 1-(Propylamino)propan-2-ol will contribute to some degree of solubility.

The principle of "like dissolves like" is a useful heuristic.[4] Solvents with similar polarity and hydrogen bonding capabilities to 1-(Propylamino)propan-2-ol are more likely to be effective at dissolving it.

Factors Influencing Solubility: A Deeper Dive

The solubility of 1-(Propylamino)propan-2-ol is not an intrinsic property but is influenced by several external factors:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, the effect of temperature on the solubility of liquids in liquids can be more complex.

-

pH: As an amine, the solubility of 1-(Propylamino)propan-2-ol in aqueous and protic organic solvents will be highly pH-dependent. In acidic conditions, the amine group will be protonated to form a more polar and, therefore, more soluble ammonium salt.

-

Presence of Other Solutes: The presence of salts or other organic molecules can either increase or decrease the solubility of the compound through various intermolecular interactions.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of 1-(Propylamino)propan-2-ol.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for determining the solubility of 1-(Propylamino)propan-2-ol in a range of organic solvents. This protocol is designed to be a self-validating system, with built-in checks and considerations for accuracy.

Materials and Equipment

-

1-(Propylamino)propan-2-ol (high purity)

-

A range of organic solvents (analytical grade or higher), for example:

-

Polar Protic: Water, Ethanol, Methanol, Isopropanol

-

Polar Aprotic: DMSO, DMF, Acetone

-

Non-Polar: Hexane, Toluene

-

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm or 0.45 µm)

Experimental Workflow

The experimental workflow is designed to be systematic and reproducible.

Caption: Experimental workflow for determining solubility.

Detailed Method

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each organic solvent.

-

Add an excess amount of 1-(Propylamino)propan-2-ol to each vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC). The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method. A calibration curve should be prepared using standard solutions of 1-(Propylamino)propan-2-ol of known concentrations.

-

The concentration of 1-(Propylamino)propan-2-ol in the diluted sample is determined from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is calculated by multiplying the concentration of the diluted sample by the dilution factor. The result can be expressed in various units, such as mg/mL, g/L, or molarity.

-

Data Presentation: A Framework for Your Findings

Once the experimental work is complete, the data should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of solubility across different solvents.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Polar Protic | Water | 25 | Experimental Data | |

| Ethanol | 25 | Experimental Data | ||